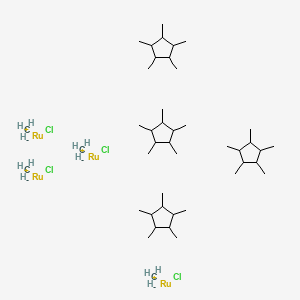![molecular formula C18H27BrN2O2 B12443191 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine CAS No. 887581-89-7](/img/structure/B12443191.png)
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine is a chemical compound with the molecular formula C18H27BrN2O2 and a molecular weight of 383.32 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group and a 4-bromobenzylamino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 4-bromobenzylamine.
Protection: The amine group of 4-bromobenzylamine is protected using a Boc group to form Boc-4-bromobenzylamine.
Coupling Reaction: Boc-4-bromobenzylamine is then coupled with piperidine under appropriate conditions to form the desired product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Biological Studies: The compound is used in studies involving piperidine derivatives to understand their biological activities and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of complex organic molecules and as a building block in the production of fine chemicals
Mechanism of Action
The mechanism of action of 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine involves its interaction with specific molecular targets. The Boc group provides protection during synthetic steps, allowing for selective reactions at other sites. The 4-bromobenzylamino group can participate in various interactions, depending on the target molecule and the reaction conditions .
Comparison with Similar Compounds
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(4-bromo-3,5-dimethylphenoxy)piperidine]: This compound has a similar structure but with a different substituent on the piperidine ring.
1-Boc-4-[(4-bromophenyl)methyl]piperidine: This compound is similar but lacks the amino group in the substituent.
The uniqueness of this compound lies in its specific substituents, which provide distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and industrial synthesis. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
887581-89-7 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 4-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3 |
InChI Key |
XDSQZLPJMGQUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


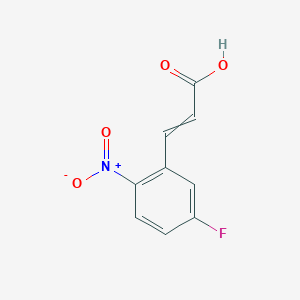

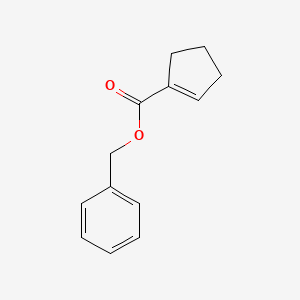
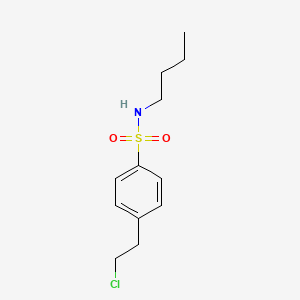
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
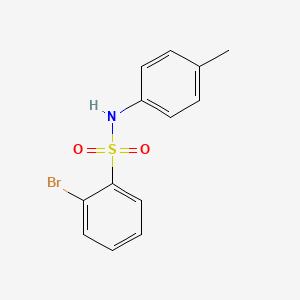


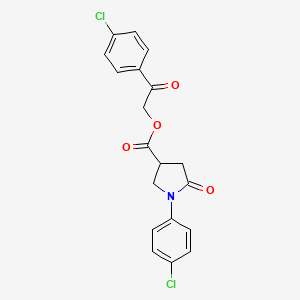

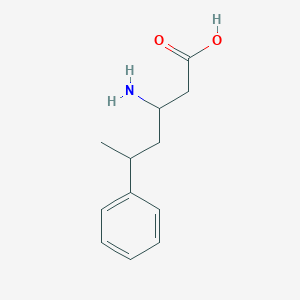
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
